molecular formula C15H30ClN3O2 B14684176 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride CAS No. 24269-54-3

1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride

Cat. No.: B14684176
CAS No.: 24269-54-3
M. Wt: 319.87 g/mol
InChI Key: GRHXTKRXABFTAZ-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride is a chemical compound with a complex structure. It is used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride typically involves the reaction of piperazine with ethyl chloroformate to form the ethyl ester derivative. This is followed by the introduction of the cyclohexylamino group through a nucleophilic substitution reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride is utilized in several fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-piperazinecarboxylate
  • N-Carbethoxypiperazine
  • 1-Ethoxycarbonylpiperazine

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, ethyl ester, hydrochloride is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This differentiates it from other piperazine derivatives and makes it valuable for specific research and industrial applications.

Properties

CAS No.

24269-54-3

Molecular Formula

C15H30ClN3O2

Molecular Weight

319.87 g/mol

IUPAC Name

ethyl 4-[2-(cyclohexylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H29N3O2.ClH/c1-2-20-15(19)18-12-10-17(11-13-18)9-8-16-14-6-4-3-5-7-14;/h14,16H,2-13H2,1H3;1H

InChI Key

GRHXTKRXABFTAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCNC2CCCCC2.Cl

Origin of Product

United States

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